2,6-Difluorobenzenesulfonamide
Overview
Description
2,6-Difluorobenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. It is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, along with a sulfonamide group. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
The primary target of 2,6-Difluorobenzenesulfonamide is Carbonic Anhydrase II (HCA) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
This compound interacts with its target, Carbonic Anhydrase II, by forming complexes
Biochemical Pathways
Given its interaction with carbonic anhydrase ii, it is likely to influence pathways involving carbon dioxide and bicarbonate metabolism .
Result of Action
Given its interaction with Carbonic Anhydrase II, it is likely to influence processes involving carbon dioxide and bicarbonate metabolism .
Biochemical Analysis
Biochemical Properties
2,6-Difluorobenzenesulfonamide plays a significant role in biochemical reactions, particularly through its interaction with human carbonic anhydrase II (HCA II). This enzyme is crucial for the reversible hydration of carbon dioxide and is involved in various physiological processes . The compound forms complexes with HCA II, and the X-ray crystal structure of these complexes has been studied extensively . These interactions suggest that this compound could be a valuable tool in studying enzyme mechanisms and potentially developing enzyme inhibitors.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by interacting with key enzymes and proteins involved in cell signaling pathways, gene expression, and cellular metabolism . For instance, its interaction with carbonic anhydrase II can affect the regulation of fluid secretion and pH balance within cells . Additionally, the compound’s impact on gene expression and cellular metabolism highlights its potential in modulating cellular activities and responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of carbonic anhydrase II, inhibiting its activity . This inhibition can lead to changes in the enzyme’s function and downstream effects on cellular processes. Furthermore, the compound’s fluorinated structure may enhance its binding affinity and specificity for target enzymes, making it a potent inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects in in vitro and in vivo studies . Its degradation products and their potential impact on cellular activities should also be considered.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications . Studies in animal models can provide valuable insights into the compound’s safety and efficacy profiles.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . Its interaction with carbonic anhydrase II, for example, can influence the hydration of carbon dioxide and the production of bicarbonate ions
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s fluorinated structure may facilitate its uptake and accumulation in certain cellular compartments, affecting its localization and activity . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function, as well as its interactions with other biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Difluorobenzenesulfonamide can be synthesized through the reaction of 2,6-difluorobenzenesulfonyl chloride with ammonium hydroxide. The reaction typically involves the following steps :
- Dissolve 2,6-difluorobenzenesulfonyl chloride in an appropriate solvent, such as dichloromethane.
- Add a 29% ammonium hydroxide solution to the reaction mixture.
- Stir the mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Complex Formation: It forms complexes with enzymes such as human carbonic anhydrase II.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Complex Formation: The compound can form complexes with metal ions or enzymes in aqueous solutions.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine may yield a substituted sulfonamide.
Complex Formation: The major products are enzyme-inhibitor complexes, which can be studied using techniques like X-ray crystallography.
Scientific Research Applications
2,6-Difluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes like carbonic anhydrase.
Material Science: The compound is used in the development of fluorinated materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,6-Difluorobenzenesulfonamide is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning influences its chemical reactivity and interaction with biological targets. Compared to other difluorobenzenesulfonamides, the 2,6-isomer may exhibit different binding affinities and inhibitory effects on enzymes .
Properties
IUPAC Name |
2,6-difluorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVVGGCOFWWDEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332218 | |
Record name | 2,6-DIFLUOROBENZENESULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60230-37-7 | |
Record name | 2,6-Difluorobenzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060230377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-DIFLUOROBENZENESULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 60230-37-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DIFLUOROBENZENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUJ3WJ7RKA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.